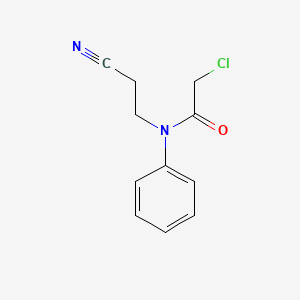

2-chloro-N-(2-cyanoethyl)-N-phenylacetamide

説明

Historical Development and Early Academic Investigations of N-phenylacetamide and Cyanoethyl Derivatives

The academic exploration of 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide is best understood by examining the historical development of its parent structures: N-phenylacetamide (commonly known as acetanilide) and cyanoethyl derivatives.

Acetanilide (B955), one of the earliest synthetic aniline (B41778) derivatives, was introduced as a pharmaceutical agent in 1886. uobasrah.edu.iqdigitellinc.com Its discovery as a fever-reducing (antipyretic) and pain-relieving (analgesic) drug marked a significant milestone in synthetic pharmacology. britannica.comnbinno.com Early academic investigations into acetanilide and its derivatives were primarily driven by the search for safer and more effective alternatives to existing medicines. uobasrah.edu.iqnbinno.com However, the therapeutic use of acetanilide itself was eventually curtailed due to its toxicity, which led to further research and the development of less toxic aniline derivatives. uobasrah.edu.iqdigitellinc.com A pivotal discovery in 1948 revealed that acetanilide is metabolized in the body to paracetamol (acetaminophen), which is responsible for its therapeutic effects, leading to the gradual replacement of acetanilide in medicine by its metabolite. uobasrah.edu.iq Despite its decline in direct medical use, acetanilide continued to be a subject of academic and industrial interest as a versatile intermediate in the synthesis of other organic compounds, including pharmaceuticals and dyes. nbinno.com

The cyanoethylation reaction, which introduces the cyanoethyl group (-CH₂CH₂CN), is a fundamental process in organic synthesis. wikipedia.org This reaction involves the addition of a compound with a labile hydrogen atom to acrylonitrile. wikipedia.org The academic investigation of cyanoethylation gained momentum in the mid-20th century, with studies exploring its mechanism and broad applicability. acs.org The cyanoethyl group has been extensively studied for its utility as a protecting group in the synthesis of oligonucleotides, a critical technology in molecular biology and biotechnology. wikipedia.org Early academic research focused on understanding the reaction conditions, catalysts, and the wide range of substrates that can undergo cyanoethylation, including alcohols, thiols, and amines. wikipedia.org

The convergence of these two areas of chemical research—the study of N-phenylacetamide derivatives and the application of cyanoethylation—laid the groundwork for the synthesis and investigation of more complex molecules like this compound.

Contemporary Significance and Emerging Research Frontiers for this compound

The contemporary significance of this compound lies primarily in its role as a key intermediate in the synthesis of specialized organic compounds, particularly in the dye industry. The presence of the reactive chloroacetyl group, the phenyl ring, and the cyanoethyl moiety provides multiple reaction sites for the construction of complex molecular architectures.

An important application of this compound is in the preparation of azo disperse dyes. nih.gov Azo dyes represent the largest class of synthetic colorants used in a wide range of industries, including textiles, printing, and paper manufacturing. nih.gov Disperse dyes are nonionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester. nih.gov

A notable example of the contemporary use of this compound is in the synthesis of C.I. Disperse Blue 389. A Chinese patent details a synthetic route to this dye that explicitly utilizes this compound (CAS number 16231-77-9) as a starting material. This highlights the compound's industrial relevance and its role in the production of commercially valuable dyes.

Emerging research frontiers for this compound and related compounds are focused on the development of novel dyes with enhanced properties. These include improved color fastness (resistance to fading from light, washing, and rubbing), greater color strength, and more environmentally friendly synthesis and application processes. mdpi.comdntb.gov.ua The unique combination of functional groups in this compound allows for the fine-tuning of the electronic and steric properties of the final dye molecule, which in turn influences its color and performance characteristics.

Furthermore, the broader class of N-substituted chloroacetamides is being investigated for a range of biological activities, suggesting potential, though less explored, frontiers for this compound in medicinal chemistry and agrochemicals. ijpsr.inforesearchgate.net

Scope and Research Objectives within the Study of this compound

The primary research objectives within the study of this compound are centered on its application as a synthetic intermediate. The scope of this research encompasses several key areas:

Optimization of Synthesis: A key objective is to develop more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound itself. This includes exploring different catalysts, solvents, and reaction conditions to maximize yield and purity.

Development of Novel Dyes: The main driver for research into this compound is its potential as a building block for new disperse dyes. Research objectives in this area include:

Synthesizing a variety of new dye structures by reacting this compound with different diazonium salts and other coupling components.

Investigating the relationship between the molecular structure of the resulting dyes and their spectroscopic properties (i.e., their color).

Evaluating the performance of these new dyes on synthetic fabrics, particularly polyester, in terms of their dyeing properties and fastness to light, washing, and sublimation.

Exploration of Other Synthetic Applications: While its use in dye synthesis is the most prominent, researchers are also interested in exploring other potential applications of this compound. The presence of multiple reactive sites makes it a candidate for the synthesis of other functional molecules, potentially in the fields of materials science or pharmaceuticals.

The table below summarizes some of the key research findings and data related to this compound and its precursors.

| Property/Application | Finding/Data |

| Compound Name | This compound |

| CAS Number | 16231-77-9 |

| Molecular Formula | C₁₁H₁₁ClN₂O |

| Molecular Weight | 222.67 g/mol |

| Melting Point | 67-69 °C |

| Primary Application | Intermediate in the synthesis of disperse dyes |

| Example Dye | C.I. Disperse Blue 389 |

Structure

3D Structure

特性

IUPAC Name |

2-chloro-N-(2-cyanoethyl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-9-11(15)14(8-4-7-13)10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHYCJDQTUYWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCC#N)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Chloro N 2 Cyanoethyl N Phenylacetamide

Established Synthetic Pathways for 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide

The formation of the amide bond in this compound is the cornerstone of its synthesis. Traditional methods have laid the groundwork for producing this and related compounds, often relying on the reaction of an amine with an acyl chloride.

Conventional Routes and Reaction Conditions, including reaction of amines with chloroacetyl chloride

The most common and straightforward method for the synthesis of N-substituted 2-chloroacetamides is the reaction of a corresponding secondary amine with chloroacetyl chloride. nih.govijpsr.infoekb.eg In the case of this compound, the synthesis would commence with the precursor N-(2-cyanoethyl)-N-phenylamine. This precursor is then subjected to acylation using chloroacetyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. nih.gov Common bases used for this purpose include triethylamine (B128534) or an aqueous solution of sodium hydroxide. The choice of solvent can vary, with options including toluene, chloroform, or glacial acetic acid. nih.govgoogle.com

A general procedure involves dissolving the N-(2-cyanoethyl)-N-phenylamine in a suitable solvent, followed by the dropwise addition of chloroacetyl chloride, often at a reduced temperature to control the exothermic nature of the reaction. google.com After the addition is complete, the reaction mixture is typically stirred for a period of time at room temperature or with gentle heating to ensure the completion of the reaction. nih.gov The product can then be isolated through standard work-up procedures, which may include washing with water to remove the salt byproduct and excess acid, followed by recrystallization from a suitable solvent like ethanol (B145695) to obtain the purified this compound. ijpsr.info

Table 1: Conventional Synthesis of N-Substituted 2-Chloroacetamides

| Amine Precursor | Acylating Agent | Base | Solvent | General Conditions |

|---|---|---|---|---|

| N-(2-cyanoethyl)-N-phenylamine | Chloroacetyl chloride | Triethylamine / NaOH | Toluene / Chloroform / Glacial Acetic Acid | Dropwise addition at low temp., followed by stirring at RT |

| Aniline (B41778) | Chloroacetyl chloride | Sodium acetate (B1210297) | Glacial Acetic Acid | Stirring for 1-2 hours |

| Substituted Anilines | Chloroacetyl chloride | K2CO3 | Acetone | Stirring at room temperature |

Catalyst Systems and Reaction Optimization in this compound Synthesis, including palladium acetate and 2,2'-bipyridine

While the direct acylation with chloroacetyl chloride is effective, catalysis can offer alternative and sometimes more efficient pathways. Palladium-catalyzed cross-coupling reactions, for instance, have become a powerful tool in the formation of C-N bonds and could be adapted for the synthesis of acetamides. nih.gov

For the synthesis of a closely related analogue, 2-chloro-N-phenylacetamide, a palladium-catalyzed method has been reported. This specific method utilizes a catalytic system composed of palladium acetate and 2,2'-bipyridine. chemicalbook.com The reaction involves the coupling of an amine with a chloroacetamide derivative, in this case, 2-chloro-N,N-dimethylacetamide, in the presence of the palladium catalyst, a ligand (2,2'-bipyridine), a base, and an additive in a suitable solvent like toluene. The reaction is typically carried out at an elevated temperature. chemicalbook.com

The optimization of such a reaction would involve screening different palladium sources, ligands, bases, solvents, and temperatures to maximize the yield and purity of the desired product. For the synthesis of this compound, a similar palladium-catalyzed approach could be envisioned, potentially using N-(2-cyanoethyl)-N-phenylamine and a suitable chloroacetylating agent.

Table 2: Palladium-Catalyzed Synthesis of 2-chloro-N-phenylacetamide

| Catalyst | Ligand | Reactants | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Palladium acetate | 2,2'-bipyridine | Aniline, 2-chloro-N,N-dimethylacetamide | Toluene | 120 °C | 81% | chemicalbook.com |

Advanced and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Microwave-Assisted Synthesis of this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsjournal.comresearchgate.netrsc.org The application of microwave irradiation in the synthesis of N-heterocycles and other organic compounds is well-documented. ijpsjournal.comrsc.org

For the synthesis of analogues of this compound, such as N-substituted acetamides, microwave-assisted methods can be employed. The reaction of an amine with an acylating agent can be significantly expedited under microwave irradiation, often in the absence of a solvent, which aligns with the principles of green chemistry. researchgate.net For instance, the synthesis of various amides has been successfully achieved by reacting carboxylic acids and amines under solvent-free microwave conditions, a method that could be adapted for the synthesis of the target compound.

Flow Chemistry Techniques for this compound Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.govamidetech.com The synthesis of amides is an area where flow chemistry has been successfully applied. researchgate.netrsc.org

The production of this compound could be adapted to a flow process. This would typically involve pumping solutions of the reactants, N-(2-cyanoethyl)-N-phenylamine and chloroacetyl chloride, through a heated reactor coil. The short residence time in the reactor can lead to rapid product formation, and the continuous nature of the process allows for the production of larger quantities of the compound in a more controlled and efficient manner. rsc.orgacs.org Various reactor designs and setups can be employed to optimize the reaction conditions and product yield. researchgate.net

Sustainable and Environmentally Benign Synthetic Strategies for this compound

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds. For the production of this compound, several strategies can be employed to make the process more environmentally friendly.

One approach is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. tandfonline.com The direct conversion of nitriles to N-substituted amides in refluxing water using a water-soluble catalyst is an example of a green synthetic method that could be relevant. researchgate.netscielo.br Another strategy is the use of biocatalysis, employing enzymes or whole-cell systems to carry out the desired transformation under mild conditions. For instance, the biocatalytic preparation of substituted N-phenylacetamides has been demonstrated using whole cells of Candida parapsilosis. rsc.org Such methods often exhibit high selectivity and reduce the need for harsh reagents and solvents.

Furthermore, the development of catalytic systems that are recoverable and reusable can significantly improve the sustainability of a synthetic process. researchgate.netscielo.br The choice of starting materials and reagents with lower toxicity and the minimization of waste generation through atom-economical reactions are also key considerations in the design of sustainable synthetic routes for this compound.

Functionalization and Derivatization Strategies for this compound

The chemical architecture of this compound offers three primary regions for functionalization: the phenylacetamide moiety, the cyanoethyl group, and the chlorine atom. Each of these sites can be selectively targeted to synthesize a diverse library of derivatives.

The phenylacetamide portion of the molecule can be altered in several ways, primarily by modifying the phenyl ring or the acetamide (B32628) nitrogen substituent. The synthesis of N-substituted chloroacetamides is typically achieved through the reaction of chloroacetyl chloride with various primary and secondary amines. ijpsr.inforesearchgate.net This modularity allows for the introduction of a wide array of substituents onto the phenyl ring of the parent aniline precursor before its reaction with chloroacetyl chloride.

Table 1: Examples of Phenyl Ring Modifications in N-Aryl-2-chloroacetamides

| Precursor Amine | Resulting N-Aryl-2-chloroacetamide | Reference |

|---|---|---|

| o-methoxy aniline | 2-chloro-N-(2-methoxyphenyl)acetamide | ijpsr.info |

| p-methoxy aniline | 2-chloro-N-(4-methoxyphenyl)acetamide | ijpsr.info |

The cyanoethyl group is a valuable functional handle for constructing heterocyclic systems. Cyanoacetamide derivatives are well-established as versatile synthons in heterocyclic synthesis due to the presence of an active methylene (B1212753) group adjacent to the cyano function, as well as the electrophilic nature of the cyano carbon. tubitak.gov.tr These compounds can react with various bidentate reagents to form a wide range of heterocyclic structures. tubitak.gov.tr

The reactivity of the cyano group, often following initial reactions at the active methylene, allows for cyclization reactions to form rings such as pyridines, pyrimidines, and pyrazoles. tubitak.gov.trresearchgate.net For example, the reaction of cyanoacetamide derivatives with aldehydes can lead to the formation of acrylamide (B121943) intermediates, which can then undergo Michael addition and cyclization with reagents like hydrazine (B178648) to yield pyrazole (B372694) derivatives. researchgate.net The cyano group can participate in cyclization through nucleophilic attack, as seen in the formation of pyrazolo[5,1-c]triazines from corresponding hydrazone intermediates. tubitak.gov.tr

Table 2: Heterocyclic Systems Synthesized from Cyanoacetamide Derivatives

| Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|

| Aldehydes, Hydrazine Hydrate | Pyrazole | researchgate.net |

| Triethylorthoformate | Pyrimido[3,1-b]benzothiazole | tubitak.gov.tr |

| Diazonium Salts, Acetic Acid | Pyrazolo[5,1-c]triazine | tubitak.gov.tr |

The chlorine atom on the acetyl group is the most reactive site for nucleophilic substitution in this compound. researchgate.net This high reactivity allows for the easy displacement of the chloride ion by a wide variety of nucleophiles, making it a cornerstone for derivatization. researchgate.net

These reactions are fundamental in synthesizing compounds with diverse functional groups. Nucleophiles based on oxygen, nitrogen, and sulfur have been successfully employed to create new C-O, C-N, and C-S bonds, respectively. researchgate.net

Reaction with N-nucleophiles: Amines and heterocyclic compounds containing nitrogen can displace the chlorine to form glycine (B1666218) amide derivatives. This approach is used to synthesize compounds like the herbicide Metolachlor. researchgate.net

Reaction with O-nucleophiles: Alkylation of hydroxyl groups, such as those in phenols and pyridinols, with N-substituted chloroacetamides yields ether linkages. researchgate.net

Reaction with S-nucleophiles: Thiol-containing compounds and inorganic sulfur reagents readily react to form thioethers or heterocyclic systems containing sulfur. For example, reaction with sodium hydrogen selenide (B1212193) can produce diorganyl selenide compounds. ekb.eg The reaction with 2-mercaptobenzimidazole (B194830) is another example leading to the formation of new heterocyclic derivatives. nih.gov

These substitution reactions may also be followed by intramolecular cyclization to create various heterocyclic systems like thiazolidine-4-ones. researchgate.net

Stereochemical Control and Chiral Synthesis of this compound Analogues

The development of chiral analogues of this compound is a significant area of research, particularly for applications in pharmacology where stereochemistry is often critical for biological activity. Stereochemical control can be introduced by using chiral starting materials or through asymmetric synthesis methodologies.

A common strategy involves the acylation of a chiral amine with a chloroacetyl derivative. For instance, the synthesis of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide was achieved by starting with (S)-alanine. mdpi.com The chiral center from the amino acid was preserved throughout the synthetic sequence, leading to an enantiomerically pure final product. The key step involves the acylation of the chiral amine, (S)-1-(3,4-dimethoxyphenyl)propan-2-amine, with 2-chloro-2-phenylacetyl chloride. mdpi.com

Another approach involves asymmetric catalysis. The synthesis of (S)-metolachlor, a chiral chloroacetamide herbicide, utilizes an iridium-catalyzed asymmetric hydrogenation of an imine, facilitated by a chiral ferrocenyl diphosphine ligand, to produce a chiral amine intermediate. researchgate.net This chiral amine is then reacted with chloroacetyl chloride to yield the final enantiomerically enriched product. researchgate.net These methods demonstrate the feasibility of producing chiral analogues of this compound with high stereochemical purity.

Chemical Reactivity and Reaction Mechanisms of 2 Chloro N 2 Cyanoethyl N Phenylacetamide

Electrophilic and Nucleophilic Reactions of 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide

The reactivity of this compound is characterized by the presence of both electron-deficient (electrophilic) and electron-rich (nucleophilic) centers.

Electrophilic Character: The most significant electrophilic site is the α-carbon of the acetamide (B32628) group, which is bonded to a highly electronegative chlorine atom. This polarization makes the carbon susceptible to attack by nucleophiles, primarily through a bimolecular nucleophilic substitution (S_N2) mechanism. researchgate.net This reactivity is the basis for the synthesis of many related N-substituted chloroacetamide derivatives, where chloroacetyl chloride (an electrophile) is treated with various amines (nucleophiles).

Nucleophilic Character: Nucleophilic properties are present in several locations within the molecule:

The lone pair of electrons on the tertiary amide nitrogen atom.

The lone pairs on the carbonyl oxygen atom.

The π-electron system of the phenyl ring.

These sites can react with strong electrophiles. For example, the phenyl ring can undergo electrophilic aromatic substitution, although the N-acetyl group is a deactivating group, directing incoming electrophiles to the ortho and para positions. The carbonyl oxygen can be protonated under acidic conditions, which is often the initial step in acid-catalyzed hydrolysis. researchgate.net

| Site | Functional Group | Character | Typical Reactions |

|---|---|---|---|

| α-Carbon | Chloromethyl (-CH₂Cl) | Electrophilic | Nucleophilic Substitution (S_N2) |

| Carbonyl Carbon | Amide (-C=O) | Electrophilic | Nucleophilic Acyl Substitution (e.g., Hydrolysis) |

| Nitrile Carbon | Cyano (-C≡N) | Electrophilic | Nucleophilic Addition (e.g., Hydrolysis, Reduction) |

| Amide Nitrogen | Tertiary Amide | Nucleophilic | Protonation, Alkylation (with strong electrophiles) |

| Carbonyl Oxygen | Amide (-C=O) | Nucleophilic | Protonation, Coordination to Lewis acids |

| Phenyl Ring | Aromatic Ring | Nucleophilic | Electrophilic Aromatic Substitution |

Hydrolytic and Solvolytic Pathways of this compound

The hydrolysis of this compound can proceed through several pathways, primarily involving the chloroacetamide and nitrile functionalities. Studies on structurally similar chloroacetamide herbicides provide insight into these potential degradation routes. acs.orgacs.org

Hydrolysis of the Chloroacetamide Group:

Base-Catalyzed Hydrolysis : Under basic conditions, the primary reaction is the S_N2 substitution of the chloride ion by a hydroxide ion. researchgate.netproquest.com This yields the corresponding hydroxy-substituted derivative, N-(2-cyanoethyl)-2-hydroxy-N-phenylacetamide. In some cases, cleavage of the amide bond can also occur under strong basic conditions. researchgate.netacs.org

Acid-Catalyzed Hydrolysis : In acidic media, cleavage of the amide bond is a more common pathway, leading to the formation of N-(2-cyanoethyl)aniline and chloroacetic acid. researchgate.netacs.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Hydrolysis of the Nitrile Group: The cyano group can also be hydrolyzed under both acidic and basic conditions.

Under acidic conditions, the nitrile is typically converted first to a primary amide and then to a carboxylic acid, yielding N-(2-carboxyethyl)-2-chloro-N-phenylacetamide.

Under basic conditions, the nitrile is hydrolyzed to a carboxylate salt.

The relative rates of these hydrolytic processes depend on the specific reaction conditions, such as pH and temperature. For many chloroacetamides, hydrolysis at neutral pH is a very slow process. proquest.com

| Conditions | Reactive Site | Primary Product(s) | Reaction Pathway |

|---|---|---|---|

| Basic (e.g., NaOH) | α-Carbon (-CH₂Cl) | N-(2-cyanoethyl)-2-hydroxy-N-phenylacetamide | S_N2 Substitution |

| Strongly Basic | Amide Bond | N-(2-cyanoethyl)aniline + Chloroacetate | Amide Cleavage |

| Acidic (e.g., HCl) | Amide Bond | N-(2-cyanoethyl)aniline + Chloroacetic Acid | Amide Cleavage |

| Acidic or Basic | Nitrile Group (-CN) | N-(2-carboxyethyl)-2-chloro-N-phenylacetamide | Nitrile Hydrolysis |

Oxidative and Reductive Transformations of this compound

The molecule possesses functional groups that are susceptible to reduction, while the aromatic ring is generally resistant to oxidation except under harsh conditions.

Reductive Transformations:

Reduction of the Amide : The tertiary amide group can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). youtube.comyoutube.com The product of this reaction would be N-(2-cyanoethyl)-N-phenethyl-2-chloroethylamine.

Reduction of the Nitrile : The nitrile group is readily reduced to a primary amine using reagents such as LiAlH₄ or catalytic hydrogenation. sparkl.me This reaction would yield 2-chloro-N-(3-aminopropyl)-N-phenylacetamide.

Reductive Dechlorination : Studies on related chloroacetamides have shown that reductive dechlorination can occur, for instance, in the presence of minerals like iron pyrite (FeS₂). proquest.com This would replace the chlorine atom with a hydrogen atom to give N-(2-cyanoethyl)-N-phenylacetamide.

Oxidative Transformations: The molecule is relatively stable towards oxidation. The phenyl ring could be oxidized under vigorous conditions, but this would likely lead to the degradation of the entire molecule. The other functional groups are in stable oxidation states and are not easily oxidized.

Cyclization and Rearrangement Reactions Involving this compound Intermediates

The structure of this compound and its derivatives offers the potential for intramolecular cyclization reactions to form various heterocyclic systems, such as quinolines.

One plausible pathway involves the modification of the side chains to facilitate an intramolecular reaction. For example, if the nitrile group is reduced to a primary amine, as discussed in section 3.3, the resulting intermediate, 2-chloro-N-(3-aminopropyl)-N-phenylacetamide, contains a nucleophilic primary amine that could potentially cyclize.

A more direct cyclization might involve the cyano group itself. Research has shown that compounds containing a cyano group attached to an aniline (B41778) derivative can undergo intramolecular cyclization. For instance, nickel-catalyzed reductive cyclization of Baylis-Hillman adducts derived from 2-cyanoaniline has been used to synthesize dihydroquinolinones. nih.gov While the starting material is different, this demonstrates the utility of the cyano group in forming heterocyclic rings. It is conceivable that under specific catalytic conditions, an intramolecular reaction between the cyano group and the phenyl ring of this compound could be induced, possibly leading to a substituted quinoline or related heterocyclic structure.

Mechanistic Investigations of this compound Reactions

While specific mechanistic studies on this compound are not widely available, the mechanisms of its characteristic reactions can be inferred from extensive research on related compounds.

Nucleophilic Substitution at the α-Carbon : The reaction of the chloromethyl group with nucleophiles, such as in base-catalyzed hydrolysis, proceeds via a classic S_N2 mechanism. researchgate.net This involves a backside attack by the nucleophile (e.g., OH⁻) on the electrophilic carbon, leading to a trigonal bipyramidal transition state and inversion of stereochemistry (though the carbon is not a stereocenter in this case).

Amide Hydrolysis :

Acid-catalyzed : The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (as an ammonium ion) lead to the carboxylic acid product. youtube.com

Base-catalyzed : This mechanism involves the direct attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The elimination of the amide anion (a poor leaving group) is the rate-limiting step and is typically driven by a subsequent deprotonation of the carboxylic acid formed. youtube.com

Reduction by Hydride Reagents :

Amide Reduction : The reduction of a tertiary amide with LiAlH₄ involves the initial addition of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate coordinates to the aluminum species. The key step differentiating it from ester reduction is the elimination of an O-Al species, facilitated by the nitrogen lone pair, to form a transient iminium ion. This highly electrophilic iminium ion is then rapidly attacked by a second hydride equivalent to yield the final amine product. youtube.comyoutube.com

Nitrile Reduction : The reduction of the nitrile group with LiAlH₄ involves the sequential addition of two hydride ions. The first hydride adds to the nitrile carbon, forming an imine anion intermediate. This intermediate is then attacked by a second hydride ion to give a dianion, which upon acidic workup is protonated to form the primary amine. youtube.com

Spectroscopic and Advanced Analytical Characterization of 2 Chloro N 2 Cyanoethyl N Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide and Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the chloroacetyl group, and the methylene protons of the N-(2-cyanoethyl) group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the N-acetyl group. researchgate.net For N-aryl substituted acetamides, these protons typically appear as multiplets in the downfield region of the spectrum. researchgate.net The methylene protons adjacent to the chlorine atom in the chloroacetyl group are expected to resonate at a specific chemical shift, influenced by the electronegativity of the halogen. Similarly, the two methylene groups of the cyanoethyl substituent will exhibit characteristic signals, likely appearing as triplets due to spin-spin coupling with each other.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically observed in the highly deshielded region of the spectrum. rsc.org The carbons of the phenyl ring will show a pattern of signals dependent on the substitution, while the methylene carbons and the nitrile carbon will have their own characteristic chemical shifts. researchgate.netrsc.org Studies on various N-(aryl)-substituted acetamides have shown that the chemical shifts of the aromatic carbons, particularly C-1 (the carbon attached to the nitrogen) and C-4 (the para-carbon), are sensitive to changes in the side chain. researchgate.net

Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation), can be employed to establish the connectivity between protons and their directly attached carbon atoms, further confirming the structural assignments. nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl protons | 7.0 - 7.5 | Multiplet |

| -CH₂-Cl | 4.0 - 4.5 | Singlet |

| -N-CH₂- | 3.5 - 4.0 | Triplet |

| -CH₂-CN | 2.5 - 3.0 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 165 - 175 |

| Phenyl carbons | 120 - 145 |

| -CH₂-Cl | 40 - 50 |

| -N-CH₂- | 45 - 55 |

| -CH₂-CN | 15 - 25 |

| C≡N (Nitrile) | 115 - 125 |

Mass Spectrometry (MS) Techniques for Identification and Quantification of this compound and its Metabolites

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, MS is crucial for its identification and for the potential quantification of the parent compound and its metabolites in various matrices.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For N-monosubstituted 2-phenylacetamides, a common fragmentation pathway involves the cleavage of the bond alpha to the carbonyl group. nih.gov The presence of chlorine in this compound would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Key fragmentation pathways for this compound would likely involve the loss of the chloroacetyl group, the cyanoethyl group, or parts thereof. The analysis of these fragment ions allows for the reconstruction of the original molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which can be used to determine the elemental composition with high accuracy. rsc.org

When coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS becomes a highly sensitive and selective tool for the quantification of this compound. nih.govresearchgate.net These hyphenated techniques are particularly valuable for studying the metabolism of the compound, as they can separate and identify minute quantities of metabolites from complex biological samples. acs.org The use of deuterated internal standards can further improve the accuracy of quantification. nih.govacs.org

Table 3: Potential Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure/Loss |

| [M]⁺ | Molecular ion |

| [M - Cl]⁺ | Loss of a chlorine atom |

| [M - CH₂Cl]⁺ | Loss of the chloromethyl group |

| [M - C₂H₄CN]⁺ | Loss of the cyanoethyl radical |

| [C₆H₅N(CH₂CH₂CN)]⁺ | Phenyl-cyanoethyl-amino fragment |

| [C₆H₅NH]⁺ | Aniline (B41778) fragment |

| [CH₂Cl]⁺ | Chloromethyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic structure of this compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several key absorption bands are expected. The amide group will give rise to a strong C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹. rsc.org The N-H stretching vibration is absent in this tertiary amide. The C-N stretching vibration of the amide will also be present. The nitrile group (C≡N) will show a characteristic stretching absorption in the region of 2220-2260 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed, confirming the presence of the phenyl ring. nist.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Aromatic compounds like this compound are expected to exhibit characteristic UV absorption bands due to π → π* transitions within the phenyl ring and the carbonyl group. The position and intensity of these absorption maxima can be influenced by the substituents on the aromatic ring and the solvent used for the analysis. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum and aid in its interpretation. nih.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Amide) | 1630 - 1680 |

| C≡N (Nitrile) | 2220 - 2260 |

| C-Cl | 600 - 800 |

| Aromatic C=C | 1450 - 1600 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

X-ray Crystallography for Solid-State Structure Determination of this compound and Related Compounds

For related N-phenylacetamide derivatives, single-crystal X-ray diffraction studies have revealed important structural features. nih.goviucr.org For instance, in the crystal structure of 2-chloro-N-phenylacetamide, the molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains. researchgate.net Although this compound is a tertiary amide and lacks an N-H bond for classical hydrogen bonding, its crystal packing would be governed by other intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the phenyl rings. nih.govresearchgate.net

The crystal structure would reveal the dihedral angle between the phenyl ring and the amide plane, which is an important conformational parameter. researchgate.net It would also provide the precise bond lengths of the C-Cl, C=O, and C≡N groups, and the bond angles throughout the molecule. This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Table 5: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between adjacent chemical bonds |

| Torsion Angles | Conformational details of the molecule |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, π-π stacking |

Chromatographic Methods for Purity Assessment and Separation of this compound

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. sielc.com For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity analysis. sielc.comnih.gov In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). google.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions. By using a detector such as a UV-Vis detector, the purity of the compound can be assessed by integrating the peak area of the main component relative to any impurities. nih.gov HPLC methods can also be scaled up for the preparative separation and purification of the compound. sielc.comsielc.com

Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. nih.gov While the direct analysis of this compound by GC might be possible, derivatization may sometimes be employed to improve its volatility and chromatographic behavior. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification capabilities, making it highly effective for the analysis of the compound in complex mixtures. nih.govresearchgate.net

Table 6: Typical Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | C18 (Reversed-phase) | Acetonitrile/Water or Methanol/Water | UV-Vis, MS | Purity assessment, quantification, preparative separation |

| GC | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | FID, MS | Separation of volatile impurities, quantification |

Theoretical and Computational Studies of 2 Chloro N 2 Cyanoethyl N Phenylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecular system.

For this compound, these calculations can elucidate key electronic properties. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find its most stable conformation. For the related compound, 2-chloro-N-phenylacetamide, crystallographic studies have shown that the amide group (–NHCO–) makes a dihedral angle of 16.0 (8)° with the phenyl ring. researchgate.net Similar calculations for this compound would reveal how the addition of the cyanoethyl group influences this geometry.

From the optimized structure, various electronic descriptors can be calculated to predict reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other species. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the oxygen of the carbonyl group and the nitrogen of the cyano group would likely be identified as electron-rich sites.

Atomic Charges: Calculating the partial charges on each atom helps to quantify the polarity of bonds and predict sites of interaction.

These quantum mechanical methods provide a foundational understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in chemical reactions and biological systems.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational dynamics and interactions of a molecule within a defined environment, such as in a solvent or bound to a biological target. nih.gov

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: The molecule is not rigid and can adopt various conformations due to the rotation around its single bonds. MD simulations can explore the conformational landscape, identifying the most stable and frequently occurring shapes of the molecule in different solvents (e.g., water, ethanol). This is crucial as the molecule's conformation often dictates its biological activity.

Study Solvation Effects: The behavior of the molecule can change significantly in different solvents. MD simulations can model the interactions between the solute (this compound) and solvent molecules, calculating properties like the solvation free energy.

Investigate Ligand-Receptor Interactions: If a potential biological target for the compound is known, MD simulations can model the binding process. In a study of the related compound 2-chloro-N-phenylacetamide, MD simulations were used to investigate its interaction with the enzyme dihydrofolate reductase (DHFR) from Candida species, suggesting this enzyme as a potential antifungal target. nih.gov A similar approach for this compound would involve placing the molecule in the active site of a target protein and simulating their dynamic interaction to assess the stability of the binding and identify key interacting amino acid residues.

These simulations bridge the gap between static molecular models and the dynamic reality of chemical and biological systems.

Structure-Activity Relationship (SAR) Studies via Computational Modeling for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational modeling, especially through Quantitative Structure-Activity Relationship (QSAR) analysis, is a key component of modern SAR studies. nih.gov This involves building mathematical models that correlate variations in the chemical structure of a series of compounds with changes in their measured activity.

For analogues of this compound, a QSAR study would typically involve these steps:

Analogue Design: A library of virtual analogues is created by systematically modifying the parent structure. Substituents could be varied on the phenyl ring, the N-phenylacetamide core could be altered, or the cyanoethyl group could be replaced.

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) properties.

Model Building: Statistical methods are used to build a model that links the descriptors to a known biological activity (e.g., enzyme inhibition, antimicrobial effect).

Activity Prediction: The validated QSAR model can then be used to predict the activity of new, unsynthesized analogues.

Studies on related N-(substituted phenyl)-2-chloroacetamides have shown that lipophilicity and the electronic nature of substituents on the phenyl ring are critical for their antimicrobial activity. nih.gov For instance, halogenated substituents in the para-position of the phenyl ring often lead to higher activity due to increased lipophilicity, which helps the molecule cross cell membranes. nih.gov

The following interactive table illustrates hypothetical data from a QSAR study on analogues, showing how different descriptors might correlate with biological activity.

| Compound Analogue (R-group on Phenyl Ring) | LogP (Lipophilicity) | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| 4-H (Parent) | 2.1 | 3.5 | 50 |

| 4-Cl | 2.8 | 2.1 | 25 |

| 4-CH3 | 2.6 | 3.7 | 40 |

| 4-NO2 | 1.9 | 6.8 | 80 |

| 4-OH | 1.5 | 4.1 | 120 |

This approach allows for the rational design of more potent analogues by focusing synthetic efforts on compounds with the most promising predicted properties.

Prediction of Spectroscopic Properties and Reaction Pathways of this compound

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of newly synthesized compounds. For this compound, techniques like DFT can be used to calculate:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the peaks observed in an experimental spectrum to specific molecular vibrations, such as the C=O stretch of the amide, the C≡N stretch of the nitrile, and the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predictions are valuable for confirming the structure of the compound and interpreting complex experimental NMR data.

Beyond spectroscopy, computational chemistry is used to explore and predict chemical reaction pathways. nih.gov For the synthesis or degradation of this compound, computational tools can map out the entire reaction mechanism. mdpi.com This involves:

Identifying Reactants, Products, and Intermediates: All potential species involved in the reaction are defined.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms can search for the geometry and energy of the TS connecting reactants to products.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. A lower activation energy implies a faster reaction.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. mdpi.com This is invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve the yield and selectivity of a synthesis or to understand potential degradation pathways. nih.gov

In Silico Screening and Ligand Design Based on this compound Scaffold

The core structure of this compound can serve as a "scaffold" for the design of new molecules with specific biological activities. nih.gov In silico screening and ligand design are computational strategies used to identify and optimize molecules that can bind to a biological target, such as a protein or enzyme. unisi.it

The process typically involves:

Virtual Library Generation: A large, diverse library of compounds is created computationally by attaching various chemical fragments (R-groups) to the this compound scaffold. This can generate thousands or even millions of virtual molecules. scispace.com

Molecular Docking: This is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor, e.g., a protein) to form a stable complex. Each compound in the virtual library is "docked" into the active site of the target protein.

Scoring and Ranking: The docking programs use scoring functions to estimate the binding affinity (strength of binding) for each compound. The compounds are then ranked based on their scores, with the highest-scoring molecules being the most promising candidates.

The following interactive table shows a hypothetical output from a virtual screening campaign, where different substitutions on the scaffold result in different predicted binding energies to a target protein.

| Scaffold Modification | Attached R-group | Docking Score (kcal/mol) | Key Interaction Residue |

| Phenyl Ring (para position) | -F | -8.5 | TYR 102 |

| Phenyl Ring (para position) | -OCH3 | -8.2 | LEU 24 |

| Cyanoethyl Group (replaced by) | -CH2CH2OH | -7.9 | SER 88 |

| Cyanoethyl Group (replaced by) | -CH2COOH | -9.1 | ARG 154 |

The top-ranked virtual hits from this process are then prioritized for chemical synthesis and experimental testing. This in silico approach significantly accelerates the early stages of drug discovery by focusing laboratory efforts on the most likely candidates. unisi.it

Mechanisms of Action and Biological Interactions of 2 Chloro N 2 Cyanoethyl N Phenylacetamide Non Clinical Focus

Molecular Targets and Biochemical Pathways Affected by 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide in Non-Human Systems (e.g., Pests, Enzymes, Microbial)

Based on studies of its analogues, the primary molecular targets for this compound are likely to be essential enzymes and biochemical pathways in microbial and pest organisms. A prominent analogue, 2-chloro-N-phenylacetamide (A1Cl), has demonstrated significant antifungal activity against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov In silico studies strongly suggest that the mechanism of this antifungal action involves the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and repair, leading to cell death. This makes DHFR a key target for antimicrobial agents. nih.gov

The biological activity of N-substituted chloroacetamides is largely driven by their chemical structure, which allows them to bind to active sites on receptors of bacterial and fungal strains. nih.gov These compounds are recognized for their high efficacy and selectivity as microbial reagents. nih.govijpsr.info Another analogue, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (an isoquinoline (B145761) precursor, IQP), has been shown to affect intracellular signaling pathways related to serotonin (B10506) (5-HT) and nitric oxide (NO) in rat gastric smooth muscle. mdpi.com This suggests that in certain biological systems, phenylacetamide derivatives can interact with pathways involved in neurotransmission and smooth muscle regulation. mdpi.com

Table 1: Potential Molecular Targets and Affected Pathways Based on Analogue Studies

| Analogue | Organism/System | Molecular Target/Pathway | Observed Effect |

|---|---|---|---|

| 2-chloro-N-phenylacetamide (A1Cl) | Candida tropicalis, Candida parapsilosis | Dihydrofolate Reductase (DHFR) | Antifungal, antibiofilm activity nih.gov |

| 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP) | Rat gastric smooth muscle | Serotonin (5-HT) signaling pathway, neuronal Nitric Oxide Synthase (nNOS) | Regulation of spontaneous contractile activity mdpi.com |

Enzymatic Inhibition or Activation by this compound, such as choline (B1196258) acetyltransferase inhibition

The chloroacetamide functional group is known to interact with various enzymes. While direct data on this compound is unavailable, research on the simpler analogue, 2-chloro-N-phenylacetamide, indicates it possesses relatively weak inhibitory activity against choline acetyltransferase (ChAT) from insects. Choline acetyltransferase is a crucial enzyme in the nervous system, responsible for the synthesis of the neurotransmitter acetylcholine. Inhibition of this enzyme can disrupt synaptic transmission in cholinergic systems.

In addition to choline acetyltransferase, the analogue 2-chloro-N-phenylacetamide (A1Cl) has been identified as an inhibitor of dihydrofolate reductase (DHFR) in Candida species, as supported by molecular docking studies. nih.gov This inhibition is the proposed mechanism for its fungicidal effects. nih.gov The broader class of isoquinoline alkaloids, which includes structural precursors like the phenylacetamide analogue IQP, are known to act as enzyme inhibitors. mdpi.com For instance, the related compound papaverine (B1678415) is known to inhibit cyclic nucleotide phosphodiesterases. mdpi.com

Receptor Binding and Signaling Pathways Modulated by this compound in Non-Human Organisms (e.g., Plant, Insect Receptors)

Information regarding the specific receptor binding of this compound in non-human organisms is not available. However, studies on its analogues provide insights into potential interactions. The biological activity of N-substituted chloroacetamides is attributed to the types of functional groups that can bind to active sites on receptors in bacterial and fungal strains, leading to antimicrobial effects. nih.gov

Research on the isoquinoline precursor analogue, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, has shown that it affects the intracellular signaling pathways of the neurotransmitter serotonin (5-HT) in rat gastric tissue. mdpi.com This interaction leads to a significant reduction in the contractile effect of 5-HT, suggesting a modulation of its receptor-mediated signaling. mdpi.com Furthermore, this compound was found to be involved in the regulation of intestinal neurons that express neuronal nitric oxide synthase (nNOS), thereby affecting the nNOS/NO signaling pathway. mdpi.com While these findings are in a mammalian system, they highlight the potential for phenylacetamide derivatives to modulate receptor-mediated signaling pathways.

Metabolic Transformation of this compound in Biological Systems (non-human, e.g., plant, microbial, environmental organisms)

Specific metabolic pathways for this compound have not been documented. However, the metabolism of other chloroacetanilide herbicides, such as propachlor (B1678252) (2-chloro-N-isopropylacetanilide), has been studied in plants like corn, sorghum, and sugarcane. nih.gov The primary detoxification mechanism for these compounds in plants involves conjugation with glutathione (B108866) (GSH), a key step in the biosynthesis of mercapturic acid. nih.gov This reaction is typically catalyzed by glutathione S-transferase enzymes. Following conjugation, the resulting metabolites are often further processed and sequestered within the plant's vacuoles.

In microbial systems, the degradation of chloroacetanilides can also occur. The fate of such chemicals in the environment is influenced by various factors, including microbial degradation. nih.gov The ease with which the chlorine atom can be replaced by nucleophiles is a key aspect of the chemical reactivity of N-aryl 2-chloroacetamides, suggesting that metabolic transformation could begin with the cleavage of the carbon-chlorine bond. researchgate.net

Structure-Mechanism Relationships for this compound and its Bioactive Analogues

The biological activity of chloroacetamide derivatives is intrinsically linked to their chemical structure. The core structure consists of a chloroacetyl group attached to a nitrogen atom, which is further substituted. The nature of these substituents significantly influences the compound's properties and biological activity.

In the case of this compound, the key structural features are:

The Chloroacetyl Group (-COCH₂Cl): The reactive chlorine atom is a critical feature, acting as a leaving group in nucleophilic substitution reactions. researchgate.net This allows the molecule to covalently bind to biological macromolecules, such as the active sites of enzymes, which is a common mechanism for enzyme inhibition.

The Phenyl Ring (-C₆H₅): The aromatic ring contributes to the molecule's lipophilicity, which can enhance its ability to cross biological membranes, a crucial factor for reaching intracellular targets. nih.gov

The N-(2-cyanoethyl) Group (-N(CH₂CH₂CN)-): This substituent on the nitrogen atom further modifies the compound's polarity, size, and conformational flexibility. The presence of the cyano (-CN) group, an electron-withdrawing group, can influence the electronic properties of the entire molecule.

Studies on a series of N-(substituted phenyl)-2-chloroacetamides have shown that different substituents on the phenyl ring can modulate antimicrobial activity. nih.gov For example, substitutions that result in a topological polar surface area (TPSA) within an optimal range are associated with higher cell permeability. nih.gov Specifically, compounds with 3-CN and 4-CN substitutions on the phenyl ring were noted for having favorable TPSA values. nih.gov This highlights the importance of the cyano group in influencing the physicochemical properties relevant to biological activity. The structure of the parent compound, 2-chloro-N-phenylacetamide, has been determined, showing a specific conformation of the N-H, C=O, and C-Cl bonds that may influence its interaction with biological targets. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-N-phenylacetamide |

| 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide |

| 2-chloro-N-isopropylacetanilide |

| Acetylcholine |

| Glutathione |

| Papaverine |

Applications of 2 Chloro N 2 Cyanoethyl N Phenylacetamide in Chemical Science and Technology Non Clinical

Role as an Intermediate in the Synthesis of Agrochemicals

The chloroacetamide class of compounds has long been recognized for its significance in the development of agrochemicals. These molecules serve as crucial building blocks for active ingredients that protect crops from weeds and pests. 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide fits within this class, possessing the key structural features that allow for its elaboration into more complex, biologically active molecules. Its role is primarily that of a precursor, providing a foundational scaffold that can be chemically modified to produce final agrochemical products.

Chloroacetamides are a well-established family of herbicides used for controlling a variety of grasses and broadleaf weeds. Herbicides in this class, such as acetochlor (B104951) and S-metolachlor, function by inhibiting the growth of seedling shoots. The synthesis of these types of N-aryl acetamide (B32628) herbicides often involves the reaction of a substituted aniline (B41778) with chloroacetyl chloride.

While specific commercial herbicides derived directly from this compound are not prominently documented in publicly available literature, its structure is analogous to intermediates used in the synthesis of chloroacetanilide herbicides. The presence of the N-phenylacetamide core makes it a candidate for research and development into new herbicidal compounds, where the cyanoethyl group could be retained or modified to influence factors such as solubility, soil mobility, and biological activity.

Beyond herbicides, the amide functional group is a vital component in a multitude of insecticides and fungicides. The core structure of this compound can be envisioned as a starting point for creating novel pesticides. The reactive alpha-chloro group allows for the introduction of various other functional groups through nucleophilic substitution, potentially leading to molecules with insecticidal or fungicidal properties. For instance, the chloro atom can be displaced by sulfur- or nitrogen-based nucleophiles to create thioethers or amines, functionalities present in some classes of fungicides and insecticides. Research in this area focuses on synthesizing libraries of derivatives from accessible intermediates like this compound and screening them for biological activity against common agricultural pests and pathogens.

Utilization in Materials Science and Polymer Chemistry

Currently, there is limited information in peer-reviewed literature detailing the specific applications of this compound in materials science or polymer chemistry. However, chloroacetamide reagents in a general sense have been noted for their potential use in polymer modification. The reactive chloride could, in principle, be used to graft the molecule onto polymer backbones containing nucleophilic sites (e.g., hydroxyl or amine groups), thereby modifying the surface properties of the material.

Applications in Organic Synthesis as a Building Block or Reagent

The primary value of this compound in a non-clinical context is its function as a versatile building block in organic synthesis. The molecule's reactivity is centered on the electrophilic carbon atom adjacent to the chlorine atom, making it an excellent substrate for a variety of nucleophilic substitution reactions. This allows chemists to introduce the N-(2-cyanoethyl)-N-phenylacetyl moiety into a wide range of other molecules.

This reactivity enables the synthesis of diverse compounds, including but not limited to, esters, thioethers, and substituted amines. For example, reaction with an alcohol or thiol in the presence of a base can replace the chlorine atom with an alkoxy or thio-group, respectively. These transformations are fundamental in creating more complex molecules from a relatively simple starting material.

Table 1: Potential Synthetic Transformations

| Reactant Class (Nucleophile) | Resulting Functional Group | Potential Product Class |

|---|---|---|

| Alcohols (ROH) | Alkoxy (-OR) | α-Alkoxy amides |

| Thiols (RSH) | Thioether (-SR) | α-Thio amides |

| Amines (R₂NH) | Amino (-NR₂) | α-Amino amides |

| Azides (N₃⁻) | Azido (-N₃) | α-Azido amides |

| Cyanides (CN⁻) | Nitrile (-CN) | Malononitrile derivatives |

Furthermore, this compound can serve as a precursor in the synthesis of heterocyclic compounds. The chloroacetyl group can react with binucleophilic species to form rings, a common strategy in medicinal and materials chemistry.

Regarding the synthesis of Schiff base ligands, this compound is not a direct precursor, as Schiff bases are formed from the condensation of a primary amine with an aldehyde or ketone. However, it can be used as a starting material to synthesize a more complex molecule that does contain a primary amine or carbonyl group. For example, the chloro group could be substituted with a phthalimide (B116566) group, which can then be hydrolyzed to reveal a primary amine. This resulting amine could then be used in a condensation reaction to form a target Schiff base ligand.

Potential Use in Analytical Chemistry and Sensor Development

There is a lack of specific, documented applications of this compound within the fields of analytical chemistry and sensor development in currently available scientific literature. While various organic molecules are used to create chemical sensors, the utilization of this specific compound has not been reported.

Industrial Synthesis and Process Optimization for this compound Production

The industrial production of this compound would likely follow the principles of amide synthesis. The most direct route involves the acylation of the secondary amine, N-(2-cyanoethyl)aniline, with chloroacetyl chloride.

The core reaction is: N-(2-cyanoethyl)aniline + Chloroacetyl chloride → this compound + HCl

Process optimization for large-scale production is critical for economic viability and environmental sustainability. Key parameters for optimization would include:

Reaction Conditions: Temperature control is crucial,

Environmental Fate and Ecotoxicology of 2 Chloro N 2 Cyanoethyl N Phenylacetamide Non Human Specific

Environmental Persistence and Degradation Pathways of 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide

There is no available information on the persistence of this compound in the environment or its degradation through various natural processes.

Photodegradation of this compound

No studies were found that investigate the degradation of this compound upon exposure to sunlight. Therefore, its rate of photodegradation and the resulting transformation products are unknown.

Biodegradation of this compound in Soil and Water Systems

Data on the microbial degradation of this compound in soil and aquatic environments is not available. The half-life of this compound in these matrices and the microorganisms responsible for its breakdown have not been documented.

Chemical Hydrolysis and Other Abiotic Transformations of this compound

The potential for this compound to undergo chemical hydrolysis or other non-biological transformations in the environment has not been studied. The rate and products of such reactions under various pH and temperature conditions are unknown.

Metabolites and Transformation Products of this compound in the Environment

As no degradation studies have been published, the metabolites and transformation products of this compound that may form in the environment have not been identified.

Ecotoxicity Studies of this compound on Non-Target Organisms

There is a lack of ecotoxicological data regarding the effects of this compound on non-target organisms.

Aquatic Ecotoxicity (e.g., Algae, Daphnia, Fish)

No published studies are available that detail the acute or chronic toxicity of this compound to key aquatic indicator species such as algae, Daphnia magna, or fish. Therefore, critical toxicity endpoints like the EC50 (median effective concentration) and LC50 (median lethal concentration) have not been established. Without this data, the potential risk of this compound to aquatic ecosystems cannot be assessed.

Due to this absence of specific scientific research, a data table of compound names mentioned in the article cannot be generated as no related compounds were discussed in detail.

Terrestrial Ecotoxicity (e.g., Soil Microorganisms, Earthworms, Non-target Plants)

Detailed research findings on the effects of this compound on soil microbial communities, earthworms (Eisenia fetida), and various non-target plant species could not be located in published scientific literature. Consequently, data on endpoints such as LC50 (lethal concentration, 50%) for soil organisms or EC50 (effective concentration, 50%) for plant growth inhibition are not available for this specific chemical.

Studies on other chloroacetamide compounds have indicated a range of effects on terrestrial ecosystems, but these findings cannot be directly extrapolated to this compound without specific experimental data.

Bioaccumulation and Biotransformation of this compound in Ecological Systems (non-human)

There is a lack of specific information in the scientific literature concerning the bioaccumulation potential and biotransformation pathways of this compound in non-human ecological systems. Research detailing its uptake, metabolism, and excretion in organisms such as fish, invertebrates, or other wildlife is not publicly available. Therefore, key metrics like the bioconcentration factor (BCF) and information on metabolic products in various species have not been established for this compound. The processes of biotransformation, which include Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, have not been specifically studied for this chemical in environmental organisms. nih.gov

Future Research Directions and Unexplored Avenues for 2 Chloro N 2 Cyanoethyl N Phenylacetamide

Development of Novel Synthetic Routes and Sustainable Production Methods

The current synthesis of N-substituted chloroacetamides typically involves the reaction of an appropriate amine with chloroacetyl chloride. ijpsr.info While effective, future research could focus on developing more efficient, safer, and environmentally benign synthetic strategies.

Novel Synthetic Approaches: Future synthetic research could explore alternative pathways that offer improved yields or milder reaction conditions. One promising avenue is the application of C-amidoalkylation reactions, which have been used to prepare other functionalized amide derivatives. arkat-usa.org Another approach could involve modern data-driven retrosynthesis models to computationally design and evaluate new, efficient synthetic routes from readily available starting materials. researchgate.net

Sustainable Production Methods: A critical direction for future research is the incorporation of green chemistry principles into the production of 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide. This includes exploring:

Catalytic Methods: Developing novel catalysts to improve reaction efficiency and reduce waste.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids.

Energy-Efficient Techniques: Investigating methods like ultrasound-assisted synthesis or microwave irradiation, which can accelerate reaction rates and reduce energy consumption. benthamscience.com These sonochemical methods have shown promise in intensifying chemical processes. benthamscience.com

| Research Avenue | Objective | Potential Methodology | Expected Outcome |

|---|---|---|---|

| Novel Synthetic Routes | Improve yield and reduce reaction steps. | C-amidoalkylation; Data-driven retrosynthesis. arkat-usa.orgresearchgate.net | More efficient and economical synthesis pathways. |

| Sustainable Production | Minimize environmental impact and resource consumption. | Ultrasound-assisted synthesis; Green solvents; Novel catalysis. benthamscience.com | An eco-friendly production process with reduced waste. |

Exploration of New Biological Activities and Targeted Interactions (Non-Clinical)

While the specific biological profile of this compound is not extensively documented, related chloroacetamide and phenylacetamide compounds have demonstrated a range of biological activities, suggesting fertile ground for investigation.

Antimicrobial Potential: Various N-substituted chloroacetamide derivatives have shown antibacterial and antifungal properties. ijpsr.info For instance, the related compound 2-chloro-N-phenylacetamide has been studied for its antifungal activity against clinical isolates of Candida species. nih.gov Future non-clinical studies could screen this compound against a broad panel of bacterial and fungal pathogens to identify any potential antimicrobial efficacy.

Enzyme Inhibition: Research on 2-chloro-N-phenylacetamide suggests its antifungal mechanism may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov This presents a clear target for investigation. Future studies should explore whether this compound can also act as an inhibitor of DHFR or other critical microbial enzymes. Furthermore, other chloroacetanilides have shown weak inhibitory activity against choline (B1196258) acetyltransferase, which could be another area of exploration. nih.gov

Modulation of Cellular Signaling: A study on a more complex phenylacetamide derivative demonstrated an ability to stimulate endogenous nitric oxide synthesis, a key signaling molecule in various physiological processes. mdpi.comresearchgate.net It would be valuable to investigate if this compound possesses similar capabilities to modulate nitric oxide pathways or other cellular signaling cascades in non-clinical models.

Advanced Computational Modeling for Predictive Research on this compound

Computational chemistry offers powerful tools to predict the properties and activities of molecules, thereby guiding and accelerating experimental research.

Molecular Docking and Dynamics: To explore the potential enzyme-inhibiting activities suggested above, molecular docking simulations can be employed. These studies can predict the binding affinity and interaction patterns of this compound with the active sites of target proteins, such as DHFR. nih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in identifying the specific structural features of a molecule that contribute to its biological activity. nih.gov By synthesizing a small library of derivatives of this compound and evaluating their activity, a QSAR model could be developed. This model would be invaluable for designing new analogues with enhanced potency or selectivity.

| Computational Method | Application for the Compound | Potential Insights |

|---|---|---|

| Molecular Docking | Predicting binding modes with biological targets (e.g., enzymes). nih.gov | Identification of potential targeted interactions and mechanism of action. |

| Molecular Dynamics | Simulating the stability of the compound-target complex. nih.gov | Understanding the dynamics and strength of the binding interaction. |